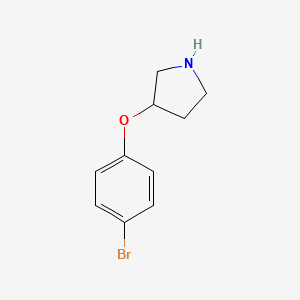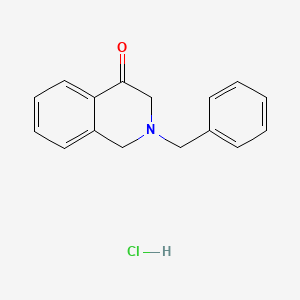
1-Boc-1,2,5,6-四氢吡啶-3-羧酸
概述
描述
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid, also known as Boc-THP-COOH, is an organic compound that has been studied extensively for its various applications in scientific research. Boc-THP-COOH is a derivative of tetrahydropyridine, a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms. Boc-THP-COOH has been used as a building block for the synthesis of a variety of compounds, including drugs, peptides, and other biologically active molecules. It has also been used in the study of enzyme catalysis and in the development of new materials for medical and industrial applications.
科学研究应用
合成和生物活性
1-Boc-1,2,5,6-四氢吡啶-3-羧酸衍生物展示出各种生物活性。合成方法包括磷催化的环形反应和环闭合重要反应等。最近的研究探索了使用α,β-不饱和醛的Morita–Baylis–Hillman加合物合成这些衍生物,从而有效形成甲基四氢吡啶-3-羧酸酯 (Kim et al., 2016)。
用于组合化学的支架开发
1-Boc-1,2,5,6-四氢吡啶-3-羧酸用于开发组合化学的支架。例如,结构相关的化合物六氢-2-氧-1,4-二氮杂环己-6-羧酸作为一种刚性、冠状形状的支架。这些支架在合成环状结构,包括三肽样结构 (Penning & Christoffers, 2012),方面具有多功能性。
光环加成反应
该化合物还用于光环加成反应。已建立了这些反应的优化条件,展示了各种分子内光环加成产物的高效生产 (Albrecht, Basler & Bach, 2008)。
钌催化合成
已开发了一种用于相关的5-氨基-1,2,3-三唑-4-羧酸的钌催化合成方法,克服了Dimroth重排等挑战。这种方法对于制备三唑基支架和肽类模拟物 (Ferrini et al., 2015) 至关重要。
羧酸的活化
1-Boc-1,2,5,6-四氢吡啶-3-羧酸参与了羧酸的活化,形成活性酯,对于合成酰胺或肽类 (Basel & Hassner, 2002) 至关重要。
晶体结构分析
其晶体结构已经分析,通过分子内和分子间氢键提供了对其构象和稳定机制的见解 (Sambyal et al., 2011)。
新型氨基酸合成
该化合物有助于合成新型芳香族氨基酸替代物,如四氢吲哚或苯并异噁唑系统,对于肽组装 (Middleton et al., 2004) 有用。
作用机制
Target of Action
This compound is often used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis of more complex molecules that have specific biological targets.
Mode of Action
It’s known that tetrahydropyridines can undergo a reaction cascade when exposed to α,β-unsaturated imines and alkynes . This suggests that the compound might interact with its targets through a coupling reaction triggered by a catalyst.
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in organic solvents , which could influence its bioavailability and distribution in the body.
Action Environment
The action, efficacy, and stability of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C in a dry environment , suggesting that temperature and humidity could affect its stability.
安全和危害
The compound “1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with the skin, wash with plenty of soap and water .
生化分析
Biochemical Properties
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The interaction between 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid and MAO-B can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. By altering the activity of key signaling molecules, 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can impact cellular homeostasis and survival .
Molecular Mechanism
The molecular mechanism of action of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with MAO-B results in the inhibition of the enzyme, which in turn affects the metabolism of neurotransmitters. Additionally, 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is relatively stable under recommended storage conditions, but it can degrade over time when exposed to heat and oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells .
Dosage Effects in Animal Models
The effects of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .
Metabolic Pathways
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, which metabolizes the compound to produce various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors and other enzymes can also affect its metabolic fate and biological activity .
Transport and Distribution
The transport and distribution of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific tissues depending on its affinity for certain binding proteins. The localization and accumulation of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can determine its effects on cellular processes and overall cellular health .
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHQYUPHBPYITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515792 | |
| Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86447-11-2 | |
| Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



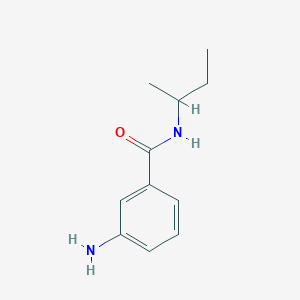
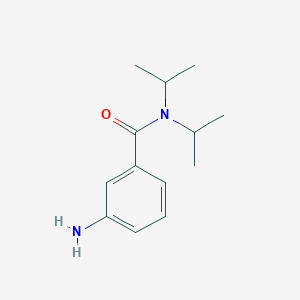
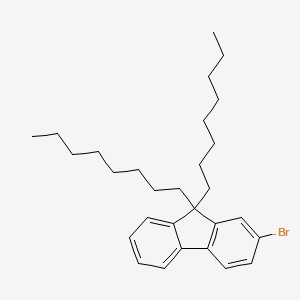

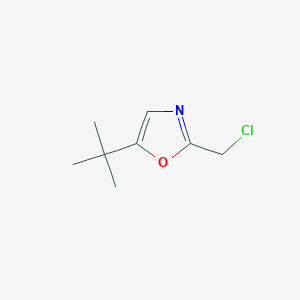
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B1282086.png)


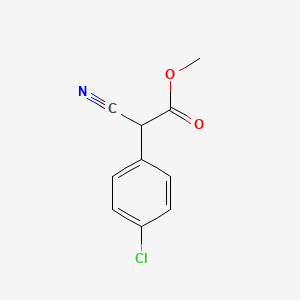
![2-[(Propylamino)methyl]phenol](/img/structure/B1282098.png)
